molecular formula C16H19NO5 B11503938 3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid

3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid

Cat. No.: B11503938
M. Wt: 305.32 g/mol
InChI Key: WWVINSFHAZLOQY-UHFFFAOYSA-N
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Description

3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID is a complex organic compound that features a furan ring and an isoindoline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.

    Coupling Reactions: The furan and isoindoline units are then coupled through a propanoic acid linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: The isoindoline moiety can be reduced to form different functional groups.

    Substitution: Both the furan and isoindoline rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the isoindoline moiety could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Pharmacology: Studied for interactions with biological targets, including enzymes and receptors.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(FURAN-2-YL)-3-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID: Lacks the methyl group, which could affect its chemical and biological properties.

    3-(THIOPHEN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.

Uniqueness

The presence of both the furan and isoindoline moieties in 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID makes it unique, as it combines the chemical properties of both rings, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

3-(furan-2-yl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid

InChI

InChI=1S/C16H19NO5/c1-9-4-5-10-11(7-9)16(21)17(15(10)20)12(8-14(18)19)13-3-2-6-22-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,18,19)

InChI Key

WWVINSFHAZLOQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=CO3

Origin of Product

United States

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